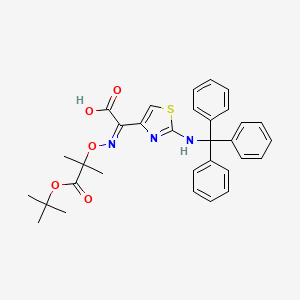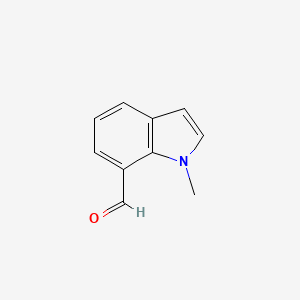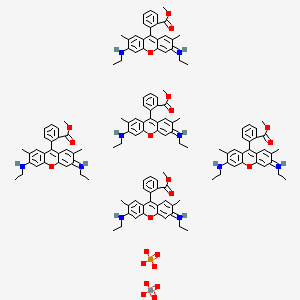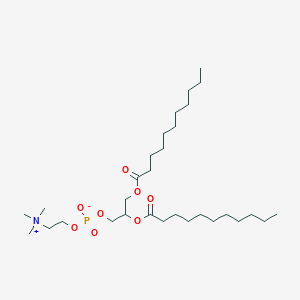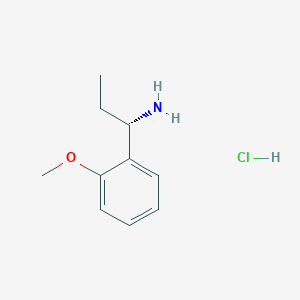
1-(4-Nitrophenyl)-1H-pyridin-2-one
Übersicht
Beschreibung
1-(4-Nitrophenyl)-1H-pyridin-2-one, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPO is a yellow crystalline powder with a molecular formula of C11H7N2O3 and a molecular weight of 213.18 g/mol. The compound is synthesized through a series of chemical reactions and has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyridin-2-one is not fully understood. However, it is believed that the compound interacts with metal ions through a process known as chelation. The chelation process involves the formation of a complex between the metal ion and this compound, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, the compound has not been extensively studied for its biochemical and physiological effects. Further research is needed to determine the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Nitrophenyl)-1H-pyridin-2-one is its high sensitivity and selectivity for metal ions. The compound has been shown to be effective in detecting metal ions at low concentrations, making it a valuable tool for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Nitrophenyl)-1H-pyridin-2-one. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the potential biochemical and physiological effects of this compound. Additionally, further studies are needed to determine the potential applications of this compound in fields such as medicine and environmental science.
In conclusion, this compound is a unique chemical compound with a wide range of applications in scientific research. The compound is synthesized through a series of chemical reactions and has been extensively studied for its fluorescent properties and chelation properties. While the compound has a low toxicity profile, further research is needed to determine its potential effects on living organisms. Overall, this compound is a valuable tool for laboratory experiments and has significant potential for future research in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1H-pyridin-2-one has a wide range of applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNIJTDEWVCPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436666 | |
| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53427-97-7 | |
| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

